molecular formula C29H23ClN4S B11977864 5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine

5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Cat. No.: B11977864
M. Wt: 495.0 g/mol
InChI Key: XQLZGEMIBWXFTM-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a complex organic compound that features a thieno[2,3-d]pyrimidine core, substituted with a 4-chlorophenyl group and a 4-(9H-fluoren-9-yl)piperazin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the thieno[2,3-d]pyrimidine core.

    Attachment of the 4-(9H-fluoren-9-yl)piperazin-1-yl Group: This step usually involves the reaction of the intermediate compound with 9H-fluorene and piperazine under conditions that promote the formation of the desired piperazinyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).

Major Products

The major products of these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thieno[2,3-d]pyrimidine derivatives.

Biology

Biologically, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.

Medicine

In medicine, research focuses on its potential use as an anti-cancer, anti-inflammatory, or neuroprotective agent. Its interactions with various receptors and enzymes are of particular interest.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets such as receptors, enzymes, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may act as an antagonist or agonist at certain receptors, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine: Lacks the 9H-fluoren-9-yl group.

    5-(4-methylphenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine: Substitutes the chlorophenyl group with a methylphenyl group.

Uniqueness

The presence of both the 4-chlorophenyl and 4-(9H-fluoren-9-yl)piperazin-1-yl groups in 5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine imparts unique chemical and biological properties. This combination of substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C29H23ClN4S

Molecular Weight

495.0 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C29H23ClN4S/c30-20-11-9-19(10-12-20)25-17-35-29-26(25)28(31-18-32-29)34-15-13-33(14-16-34)27-23-7-3-1-5-21(23)22-6-2-4-8-24(22)27/h1-12,17-18,27H,13-16H2

InChI Key

XQLZGEMIBWXFTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C5=C6C(=CSC6=NC=N5)C7=CC=C(C=C7)Cl

Origin of Product

United States

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